3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione
Description
3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with chloro, hydroxyphenyl, and methoxyphenyl groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
3-chloro-4-(2-hydroxyanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-13-9-5-3-7-11(13)20-16(22)14(18)15(17(20)23)19-10-6-2-4-8-12(10)21/h2-9,19,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMMRTDOGMXNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions: The chloro, hydroxyphenyl, and methoxyphenyl groups are introduced through substitution reactions. For instance, the chloro group can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted pyrrole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl and methoxyphenyl groups may facilitate binding to active sites, while the chloro group can participate in electrophilic interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-hydroxyphenylacetic acid: Another compound with a chloro and hydroxyphenyl group, but with different biological activities.
Indole derivatives: Compounds with similar aromatic structures and diverse biological activities.
Uniqueness
3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of chloro, hydroxyphenyl, and methoxyphenyl groups makes it a versatile compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
